molecular formula C10H17ClFNO B1477292 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2092237-48-2

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1477292
CAS RN: 2092237-48-2
M. Wt: 221.7 g/mol
InChI Key: FMBSTAGUXRXFBO-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as N-Fluoromethyl-3-chloro-4-methylpiperidine-1-carboxamide (FMCMPC), is a novel fluorinated piperidine-based compound that has recently been studied for its potential applications in scientific research. FMCMPC has been found to have a wide range of biochemical and physiological effects, and has been proposed for use in various laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Research on the synthesis and structural characterization of various chemical compounds, including derivatives and analogues with chloro, fluoro, and methyl groups, provides a foundation for understanding the chemical behavior and potential applications of related compounds. For example, studies on uracil derivatives and chalcone derivatives involve detailed structural analysis through X-ray diffraction, highlighting the significance of intermolecular interactions and molecular conformations in determining compound properties (Yao et al., 2013), (Salian et al., 2018).

Potential Biological Activities

  • Various studies have explored the synthesis and biological activities of compounds containing chloro, fluoro, and methylpiperidin groups, suggesting potential applications in medicinal chemistry. These include antimicrobial, antitumor, and enzyme inhibitory effects, as demonstrated through molecular docking and in vitro assays (Zhou et al., 2021), highlighting the importance of chemical modifications in enhancing biological activity.

Analytical and Computational Studies

  • Computational and analytical techniques, such as DFT calculations, molecular docking, and crystal structure analysis, are crucial in predicting the behavior and interactions of chemical compounds. These studies provide insights into the molecular basis of the compound's activities and stability, informing the design of analogues with optimized properties (Ribet et al., 2005).

properties

IUPAC Name

3-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO/c1-10(8-12)3-6-13(7-4-10)9(14)2-5-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSTAGUXRXFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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